2-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)isoindoline-1,3-dione 2-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)isoindoline-1,3-dione
Brand Name: Vulcanchem
CAS No.: 1396784-38-5
VCID: VC4165558
InChI: InChI=1S/C21H18N2O2/c24-20-18-9-3-4-10-19(18)21(25)23(20)13-6-5-12-22-14-11-16-7-1-2-8-17(16)15-22/h1-4,7-10H,11-15H2
SMILES: C1CN(CC2=CC=CC=C21)CC#CCN3C(=O)C4=CC=CC=C4C3=O
Molecular Formula: C21H18N2O2
Molecular Weight: 330.387

2-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)isoindoline-1,3-dione

CAS No.: 1396784-38-5

Cat. No.: VC4165558

Molecular Formula: C21H18N2O2

Molecular Weight: 330.387

* For research use only. Not for human or veterinary use.

2-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)isoindoline-1,3-dione - 1396784-38-5

Specification

CAS No. 1396784-38-5
Molecular Formula C21H18N2O2
Molecular Weight 330.387
IUPAC Name 2-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]isoindole-1,3-dione
Standard InChI InChI=1S/C21H18N2O2/c24-20-18-9-3-4-10-19(18)21(25)23(20)13-6-5-12-22-14-11-16-7-1-2-8-17(16)15-22/h1-4,7-10H,11-15H2
Standard InChI Key OJTSGHBFIWSRCB-UHFFFAOYSA-N
SMILES C1CN(CC2=CC=CC=C21)CC#CCN3C(=O)C4=CC=CC=C4C3=O

Introduction

Key Chemical Features:

PropertyValue
Molecular FormulaC20H18N2O2
Molecular Weight318.37 g/mol
Functional GroupsIsoindoline-dione, Alkyne, Amine
Chemical ClassificationHeterocyclic compound

The compound features:

  • A phthalimide core (isoindoline-1,3-dione), which is known for its stability and reactivity in organic synthesis.

  • A dihydroisoquinolinyl group, which contributes to its potential biological activity.

  • A butynyl linker, providing rigidity and structural diversity.

Synthesis

The synthesis of compounds like this typically involves multistep organic reactions that include:

  • Formation of the isoindoline-dione core through condensation reactions.

  • Introduction of the dihydroisoquinoline moiety via nucleophilic substitution or coupling reactions.

  • Incorporation of the butynyl chain using alkynylation techniques.

Example Reaction Pathway:

StepReagent/ConditionReaction Outcome
1Phthalic anhydride + AmmoniaFormation of isoindoline-dione core
2Coupling with propargyl bromideAddition of butynyl group
3Reaction with dihydroisoquinolineFinal product formation

Optimization of reaction conditions (e.g., temperature, solvent choice) ensures high yield and purity.

Potential Applications:

  • Neurological Disorders:

    • The dihydroisoquinoline group has been linked to neuroprotective effects in Parkinson’s disease models .

    • Allosteric modulation properties may influence dopaminergic pathways .

  • Anticancer Activity:

    • Isoindoline derivatives have shown antimitotic activity against tumor cell lines .

    • The compound could be evaluated for growth inhibition in cancer models.

  • Drug-like Properties:

    • High stability due to the phthalimide core.

    • Favorable pharmacokinetic properties such as moderate molecular weight and hydrogen bonding potential.

Related Studies:

A similar compound demonstrated significant efficacy in in vitro cancer studies with growth inhibition rates exceeding 12% across multiple cell lines .

Pharmacological Evaluation

Preliminary computational studies (e.g., SwissADME analysis) can predict drug-likeness:

PropertyValue
Lipophilicity (LogP)Moderate
Hydrogen Bond Acceptors4
Polar Surface Area~40 Ų

These properties suggest good membrane permeability and bioavailability.

Research Gaps and Future Directions

While initial findings are promising, further research is necessary to fully characterize this compound:

  • In Vitro Studies: Evaluate cytotoxicity and neuroprotective effects using relevant cell lines.

  • In Vivo Models: Assess pharmacokinetics and therapeutic efficacy.

  • Structural Optimization: Modify substituents to enhance activity and reduce toxicity.

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